![molecular formula C13H13BrN4S B11649053 6-(4-bromophenyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11649053.png)
6-(4-bromophenyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-bromophenyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. The structure of this compound consists of a triazole ring fused with a thiadiazine ring, along with a bromophenyl and a propyl group attached to the core structure .
Preparation Methods
The synthesis of 6-(4-bromophenyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . This method is often catalyzed by acids and can be performed under mild conditions . Another approach involves the condensation of aryl α-bromo ketones with thiocarbohydrazide, followed by treatment with ortho esters in the presence of trifluoroacetic acid . These methods provide efficient routes to synthesize the desired compound with good yields .
Chemical Reactions Analysis
6-(4-bromophenyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(4-bromophenyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes like carbonic anhydrase and cholinesterase, leading to various biological effects . It also interacts with cellular receptors and proteins, modulating their activity and resulting in therapeutic outcomes . The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
6-(4-bromophenyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be compared with other similar compounds, such as:
6-(4-methylphenyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: This compound has a methyl group instead of a bromine atom, which affects its reactivity and biological activity.
6-(4-chlorophenyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine:
6-(3,4-dimethoxyphenyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: The dimethoxy groups introduce additional functional groups, influencing the compound’s chemical behavior and biological effects.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications .
Properties
Molecular Formula |
C13H13BrN4S |
|---|---|
Molecular Weight |
337.24 g/mol |
IUPAC Name |
6-(4-bromophenyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C13H13BrN4S/c1-2-3-12-15-16-13-18(12)17-11(8-19-13)9-4-6-10(14)7-5-9/h4-7H,2-3,8H2,1H3 |
InChI Key |
NWOPWQOVTACGQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1N=C(CS2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


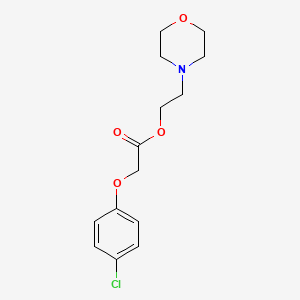
![N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B11648973.png)
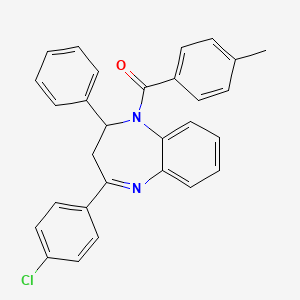
![4-{[(6-{[(4-Carboxyphenyl)amino]carbonyl}pyridin-2-yl)carbonyl]amino}benzoic acid](/img/structure/B11648980.png)
![2-[4-(2,3-dimethylphenoxy)phenyl]-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11648987.png)
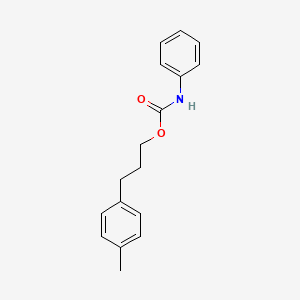
![N-(4-bromophenyl)-2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11648999.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11649014.png)
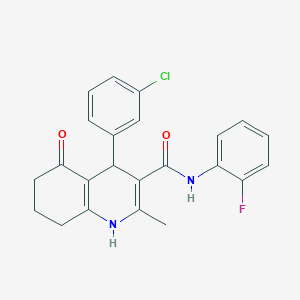
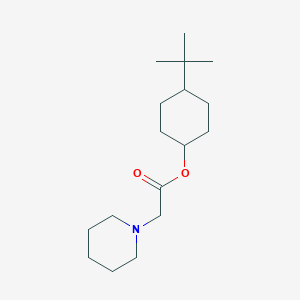
![N-(2-chlorophenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanamide (non-preferred name)](/img/structure/B11649036.png)
![N-(3-Chloro-2-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B11649043.png)
![2-[4-(2-phenylpropan-2-yl)phenoxy]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11649046.png)
![2-(4-Tert-butylphenoxy)-1-[4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B11649061.png)
